N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dichlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
- Molecular Formula: C25H21Cl2N5O2S
- Molecular Weight: 496.4 g/mol
- IUPAC Name: this compound
The compound features a dichlorophenyl group and a triazole ring, which are critical for its biological activity. The presence of the sulfanyl group also suggests potential interactions with various biological targets.
Synthesis
The synthesis typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in xenograft models demonstrates its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and survival in cancerous tissues.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydrazides, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL and Candida albicans at 16 µg/mL.
Study 2: Anticancer Mechanism
In a study published in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased concentrations of the compound.
Research Findings Summary Table
Activity | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | Bacterial strains | MIC: 32 µg/mL (S. aureus) | Journal of Antimicrobial Chemotherapy |
Fungal strains | MIC: 16 µg/mL (C. albicans) | Journal of Antimicrobial Chemotherapy | |
Anticancer | MCF-7 breast cancer cells | Reduced viability; increased apoptosis | Cancer Letters |
Enzyme inhibition | Specific kinases | Decreased cell proliferation | Pharmacology Reports |
Properties
Molecular Formula |
C24H19Cl2N5OS |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16-7-10-18(11-8-16)23-29-30-24(31(23)19-5-3-2-4-6-19)33-15-22(32)28-27-14-17-9-12-20(25)21(26)13-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
PWPXDPBTUUROAQ-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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